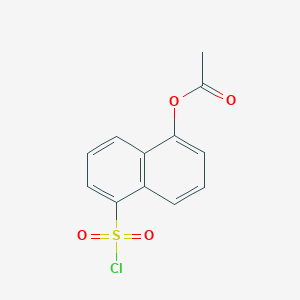

5-(Chlorosulfonyl)naphthalen-1-yl acetate

Description

5-(Chlorosulfonyl)naphthalen-1-yl acetate is a naphthalene-derived compound featuring a chlorosulfonyl group at position 5 and an acetate ester at position 1. This structure confers unique reactivity, making it a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives. The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols, while the acetate group provides a labile leaving group for further functionalization .

Synthetic protocols for such compounds often involve the reaction of sulfonyl chlorides with hydroxyl or amine-containing substrates. For example, analogous compounds like 4-(chlorosulfonyl)phenyl pivalate () are synthesized via similar routes, highlighting the generality of this approach for creating sulfonate esters .

Properties

CAS No. |

56875-57-1 |

|---|---|

Molecular Formula |

C12H9ClO4S |

Molecular Weight |

284.72 g/mol |

IUPAC Name |

(5-chlorosulfonylnaphthalen-1-yl) acetate |

InChI |

InChI=1S/C12H9ClO4S/c1-8(14)17-11-6-2-5-10-9(11)4-3-7-12(10)18(13,15)16/h2-7H,1H3 |

InChI Key |

BJMDLVDTSFZWNB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)naphthalen-1-yl acetate typically involves the chlorosulfonation of naphthalene followed by acetylation. The reaction conditions for chlorosulfonation usually require the use of chlorosulfonic acid or sulfuryl chloride as the chlorosulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the chlorosulfonyl group at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of 5-(Chlorosulfonyl)naphthalen-1-yl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and sulfonyl compounds .

Scientific Research Applications

5-(Chlorosulfonyl)naphthalen-1-yl acetate has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibitors and receptor binding studies.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor binding sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(chlorosulfonyl)naphthalen-1-yl acetate include:

| Compound Name | Substituents (Position) | Molecular Formula | Reactivity/Applications |

|---|---|---|---|

| 5-(Chlorosulfonyl)naphthalen-1-yl acetate | -SO₂Cl (5), -OAc (1) | C₁₂H₉ClO₄S | Precursor for sulfonamides, drug synthesis |

| 5-(Dimethylamino)-1-naphthalenesulphonyl chloride | -N(CH₃)₂ (5), -SO₂Cl (1) | C₁₂H₁₃ClN₂O₂S | Fluorescent probes, enzyme inhibitors |

| 5-Azidonaphthalene-1-sulfonyl chloride | -N₃ (5), -SO₂Cl (1) | C₁₀H₆ClN₃O₂S | Click chemistry, photoaffinity labeling |

| 4-(Chlorosulfonyl)phenyl pivalate | -SO₂Cl (4), -OCOC(CH₃)₃ (para) | C₁₁H₁₃ClO₄S | Agrochemical intermediates |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The chlorosulfonyl group (-SO₂Cl) enhances electrophilicity at the sulfur center, facilitating nucleophilic attacks. In contrast, electron-donating groups like dimethylamino (-N(CH₃)₂) in 5-(Dimethylamino)-1-naphthalenesulphonyl chloride reduce reactivity toward nucleophiles but enable fluorescence properties .

- Leaving Group Stability : The acetate group in the target compound is less stable under basic conditions compared to bulkier esters like pivalate (e.g., 4-(chlorosulfonyl)phenyl pivalate), which resist hydrolysis due to steric hindrance .

- Functional Group Versatility : The azido group in 5-Azidonaphthalene-1-sulfonyl chloride allows for click chemistry applications, enabling bioorthogonal conjugation with alkynes—a feature absent in the acetate-substituted analog .

Research Findings and Methodological Considerations

- Crystallographic Validation: Structural characterization of related compounds (e.g., naphthalen-1-ylmethanol derivatives in ) relies on tools like SHELX software, ensuring accurate determination of molecular geometry and purity .

Biological Activity

5-(Chlorosulfonyl)naphthalen-1-yl acetate is a compound that has garnered attention in recent years due to its notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-(Chlorosulfonyl)naphthalen-1-yl acetate can be represented as follows:

This compound features a naphthalene ring substituted with a chlorosulfonyl group and an acetate moiety, which are key to its biological activity.

Antimicrobial Activity

Research indicates that 5-(Chlorosulfonyl)naphthalen-1-yl acetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that this compound could serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Comparison to Ampicillin |

|---|---|---|

| Staphylococcus aureus | 50 | Comparable |

| Escherichia coli | 75 | ~50% of Ampicillin |

| Pseudomonas aeruginosa | 100 | Less effective |

Anticancer Activity

In addition to its antimicrobial properties, 5-(Chlorosulfonyl)naphthalen-1-yl acetate has shown promising anticancer activity. Studies have indicated that it can induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and the downregulation of anti-apoptotic proteins.

Case Study: In Vitro Analysis

A study published in the Journal of Organic Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that treatment with 5-(Chlorosulfonyl)naphthalen-1-yl acetate resulted in a significant reduction in cell viability, with an IC50 value of approximately 30 µM for breast cancer cells.

The mechanism underlying the biological activity of 5-(Chlorosulfonyl)naphthalen-1-yl acetate appears to involve:

- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, particularly at the G2/M phase.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Antimicrobial Mechanisms : Disruption of bacterial cell wall synthesis and function.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the naphthalene ring can significantly influence its potency and selectivity. For instance, modifications at specific positions on the naphthalene ring have been shown to enhance both antimicrobial and anticancer activities.

Table 2: SAR Insights

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C-1 | Methyl Group | Increased potency |

| C-4 | Fluoro Group | Enhanced selectivity |

| C-7 | Hydroxyl Group | Broader spectrum |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.